![molecular formula C12H22ClN3O4Si B13847031 (aS)-2-Chloro-a-[[[(1,1-dimethylethyl)dimethylsilyl]oxy]methyl]-4-nitro-1H-imidazole-1-ethanol](/img/structure/B13847031.png)
(aS)-2-Chloro-a-[[[(1,1-dimethylethyl)dimethylsilyl]oxy]methyl]-4-nitro-1H-imidazole-1-ethanol
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
(alphaS)-2-Chloro-alpha-[[[(1,1-dimethylethyl)dimethylsilyl]oxy]methyl]-4-nitro-1H-imidazole-1-ethanol is a complex organic compound with significant applications in various fields of scientific research This compound is characterized by its unique structure, which includes a chloro group, a nitro group, and a silyl ether moiety
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of (alphaS)-2-Chloro-alpha-[[[(1,1-dimethylethyl)dimethylsilyl]oxy]methyl]-4-nitro-1H-imidazole-1-ethanol typically involves multiple steps, starting from readily available starting materials. One common synthetic route includes the following steps:
Formation of the Imidazole Ring: The imidazole ring can be synthesized through the condensation of glyoxal with ammonia and formaldehyde.
Introduction of the Nitro Group: The nitro group can be introduced via nitration using a mixture of concentrated sulfuric acid and nitric acid.
Chlorination: The chloro group can be introduced through chlorination using thionyl chloride or phosphorus pentachloride.
Silylation: The silyl ether moiety can be introduced by reacting the hydroxyl group with tert-butyldimethylsilyl chloride in the presence of a base such as imidazole.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors, automated synthesis platforms, and stringent quality control measures to ensure high purity and yield.
化学反応の分析
Types of Reactions
(alphaS)-2-Chloro-alpha-[[[(1,1-dimethylethyl)dimethylsilyl]oxy]methyl]-4-nitro-1H-imidazole-1-ethanol undergoes various types of chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or chromium trioxide.
Reduction: The nitro group can be reduced to an amino group using reducing agents like hydrogen gas in the presence of a palladium catalyst.
Substitution: The chloro group can undergo nucleophilic substitution reactions with nucleophiles such as amines or thiols.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic or basic medium.
Reduction: Hydrogen gas with palladium on carbon catalyst.
Substitution: Nucleophiles such as amines or thiols in the presence of a base.
Major Products Formed
Oxidation: Formation of corresponding carboxylic acids or ketones.
Reduction: Formation of amino derivatives.
Substitution: Formation of substituted imidazole derivatives.
科学的研究の応用
(alphaS)-2-Chloro-alpha-[[[(1,1-dimethylethyl)dimethylsilyl]oxy]methyl]-4-nitro-1H-imidazole-1-ethanol has diverse applications in scientific research:
Chemistry: Used as a building block in the synthesis of more complex molecules.
Biology: Investigated for its potential as a biochemical probe due to its unique functional groups.
Medicine: Explored for its potential as a pharmaceutical intermediate in the synthesis of drugs.
Industry: Utilized in the development of advanced materials and coatings.
作用機序
The mechanism of action of (alphaS)-2-Chloro-alpha-[[[(1,1-dimethylethyl)dimethylsilyl]oxy]methyl]-4-nitro-1H-imidazole-1-ethanol involves its interaction with specific molecular targets. The nitro group can undergo bioreduction to form reactive intermediates that interact with cellular components. The chloro group can participate in nucleophilic substitution reactions, leading to the formation of covalent bonds with biomolecules. The silyl ether moiety can enhance the compound’s stability and facilitate its transport across biological membranes.
類似化合物との比較
Similar Compounds
- (alphaS)-2-Chloro-alpha-[[[(1,1-dimethylethyl)dimethylsilyl]oxy]methyl]-4-nitro-1H-imidazole-1-ethanol
- (alphaS)-2-Chloro-alpha-[[[(1,1-dimethylethyl)dimethylsilyl]oxy]methyl]-4-nitro-1H-imidazole-1-propanol
- (alphaS)-2-Chloro-alpha-[[[(1,1-dimethylethyl)dimethylsilyl]oxy]methyl]-4-nitro-1H-imidazole-1-butanol
Uniqueness
The uniqueness of (alphaS)-2-Chloro-alpha-[[[(1,1-dimethylethyl)dimethylsilyl]oxy]methyl]-4-nitro-1H-imidazole-1-ethanol lies in its specific combination of functional groups, which confer distinct reactivity and potential applications. The presence of the silyl ether moiety enhances its stability and solubility, making it a valuable intermediate in synthetic chemistry and pharmaceutical research.
特性
分子式 |
C12H22ClN3O4Si |
|---|---|
分子量 |
335.86 g/mol |
IUPAC名 |
(2S)-1-[tert-butyl(dimethyl)silyl]oxy-3-(2-chloro-4-nitroimidazol-1-yl)propan-2-ol |
InChI |
InChI=1S/C12H22ClN3O4Si/c1-12(2,3)21(4,5)20-8-9(17)6-15-7-10(16(18)19)14-11(15)13/h7,9,17H,6,8H2,1-5H3/t9-/m0/s1 |
InChIキー |
OBBGZXFKKHAEKW-VIFPVBQESA-N |
異性体SMILES |
CC(C)(C)[Si](C)(C)OC[C@H](CN1C=C(N=C1Cl)[N+](=O)[O-])O |
正規SMILES |
CC(C)(C)[Si](C)(C)OCC(CN1C=C(N=C1Cl)[N+](=O)[O-])O |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。



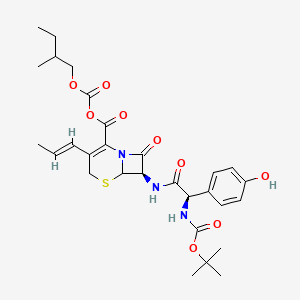

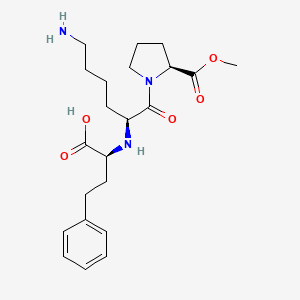
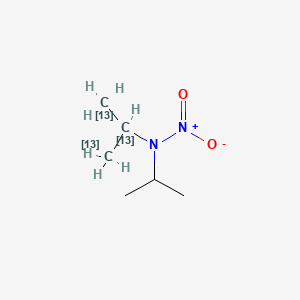
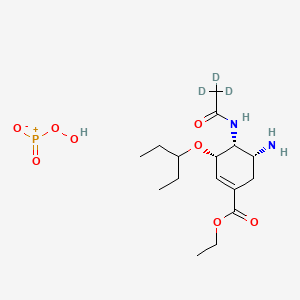

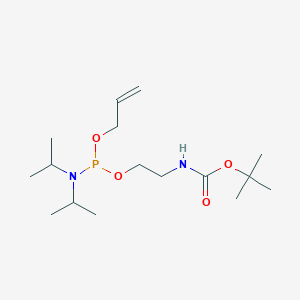
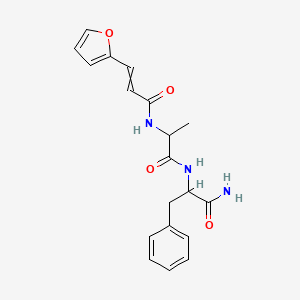
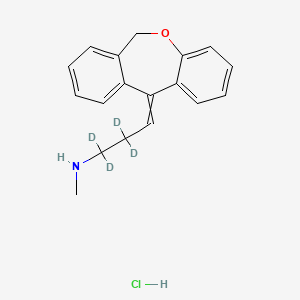
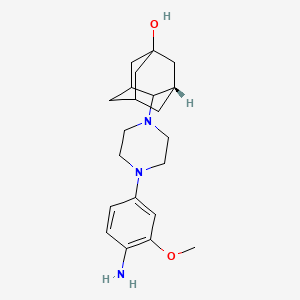
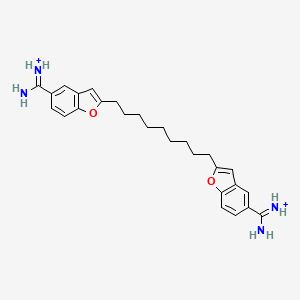
![(2S)-2-Methylbutanoic acid (1S,3S,7S,8S,8aR)-8-[2-[(2R)-3,6-dihydro-6-oxo-2H-pyran-2-yl]ethyl]-1,2,3,7,8,8a-hexahydro-3-hydroxy-7-methyl-1-naphthalenyl ester](/img/structure/B13847046.png)
![2a1'-Hydroxy-2'H,17'H-spiro[pyran-2,13'-[1,5]dioxacyclooctadecino[9,8,7-cd]benzofuran]-17'-one](/img/structure/B13847051.png)
